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Introduction
Diethyl 1,1-cyclopropanedicarboxylate is a versatile building block in organic synthesis,

prized for the inherent ring strain of its cyclopropane core. This strained three-membered ring

readily participates in a variety of ring-opening reactions, providing access to a diverse array of

functionalized acyclic and heterocyclic scaffolds. The presence of the gem-diester moiety

activates the cyclopropane ring, making it susceptible to attack by a range of nucleophilic,

electrophilic, and radical species. This reactivity profile has established diethyl 1,1-
cyclopropanedicarboxylate as a valuable intermediate in the synthesis of pharmaceuticals,

agrochemicals, and other complex organic molecules. Notably, it serves as a key precursor in

the industrial synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-

inflammatory drug Ketorolac.[1][2][3]

This document provides detailed application notes and experimental protocols for several key

ring-opening reactions of diethyl 1,1-cyclopropanedicarboxylate and its derivatives.
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The electron-withdrawing nature of the two ester groups polarizes the C-C bonds of the

cyclopropane ring, making it electrophilic and susceptible to nucleophilic attack. This leads to a

formal 1,3-addition across the cyclopropane, yielding a variety of functionalized propane

derivatives.

Aminolysis: Ring-Opening with Amines
The reaction of diethyl 1,1-cyclopropanedicarboxylate with amines proceeds to give γ-amino

acid derivatives. While reactions with highly activated cyclopropane systems can occur at room

temperature, the ring-opening of diethyl 1,1-cyclopropanedicarboxylate typically requires

elevated temperatures. For instance, the reaction of a more reactive spiro-activated

cyclopropane with piperidine occurs at room temperature, whereas the corresponding reaction

with the less reactive diethyl 1,1-cyclopropanedicarboxylate requires heating to 110°C.[4]

General Reaction Scheme:

Figure 1. General scheme for aminolysis.

Experimental Protocol: Reaction with Aniline (Representative Procedure)

Materials: Diethyl 1,1-cyclopropanedicarboxylate, aniline, toluene (anhydrous),

hydrochloric acid (1 M), sodium sulfate (anhydrous), ethyl acetate, hexane.

Procedure:

To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 mmol) in anhydrous toluene

(5 mL) is added aniline (1.2 mmol).

The reaction mixture is heated to reflux (110°C) and stirred for 24 hours.

The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the mixture is cooled to room temperature and the solvent is removed

under reduced pressure.

The residue is dissolved in ethyl acetate (20 mL) and washed with 1 M HCl (2 x 10 mL)

and brine (10 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to afford the corresponding diethyl 2-(2-

(phenylamino)ethyl)malonate.

Quantitative Data:

Nucleophile
Temperature
(°C)

Time (h) Yield (%) Reference

Piperidine 110 24 Moderate [4]

Aniline 110 24 Moderate [4]

Thiolysis: Ring-Opening with Thiols
Thiolates are effective nucleophiles for the ring-opening of activated cyclopropanes. The

reaction of diethyl 1,1-cyclopropanedicarboxylate with sodium thiophenolate proceeds

smoothly to yield the corresponding thioether derivative.[5]

General Reaction Scheme:

Figure 2. General scheme for thiolysis.

Experimental Protocol: Reaction with Sodium Thiophenolate (Representative Procedure)

Materials: Diethyl 1,1-cyclopropanedicarboxylate, thiophenol, sodium hydride (60%

dispersion in mineral oil), tetrahydrofuran (THF, anhydrous), ammonium chloride (saturated

aqueous solution), diethyl ether, magnesium sulfate (anhydrous).

Procedure:

To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under a

nitrogen atmosphere at 0°C, a solution of thiophenol (1.2 mmol) in anhydrous THF (2 mL)

is added dropwise.

The mixture is stirred at 0°C for 30 minutes.
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A solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 mmol) in anhydrous THF (2

mL) is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (10

mL).

The mixture is extracted with diethyl ether (3 x 15 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to afford diethyl 2-(2-(phenylthio)ethyl)malonate.

Quantitative Data:

Nucleophile Solvent
Temperatur
e (°C)

Time (h) Yield (%) Reference

Sodium

thiophenolate
THF rt 12 Good [5]

Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acids can activate the cyclopropane ring towards nucleophilic attack by coordinating to

one of the carbonyl oxygens, thereby increasing the electrophilicity of the ring.

1,3-Halochalcogenation
The reaction of donor-acceptor cyclopropanes with chalcogenyl halides in the presence of a

Lewis acid catalyst, such as magnesium iodide (MgI₂), provides a facile route to 1,3-

halochalcogenated products.[6]
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Figure 3. Workflow for 1,3-halochalcogenation.

Experimental Protocol: MgI₂-Catalyzed 1,3-Chlorosulfenylation of Diethyl 2-phenyl-1,1-

cyclopropanedicarboxylate

Materials: Diethyl 2-phenyl-1,1-cyclopropanedicarboxylate, p-tolylsulfenyl chloride,

magnesium iodide (MgI₂), dichloromethane (CH₂Cl₂, anhydrous).

Procedure:

To a solution of diethyl 2-phenyl-1,1-cyclopropanedicarboxylate (0.2 mmol) in anhydrous

CH₂Cl₂ (2 mL) is added p-tolylsulfenyl chloride (0.3 mmol, 1.5 equiv).
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Magnesium iodide (0.02 mmol, 10 mol%) is then added in one portion.

The reaction mixture is stirred at ambient temperature for a duration ranging from 5

minutes to 3 hours, while being monitored by TLC.

Upon completion, the reaction is quenched with water and extracted with CH₂Cl₂.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated.

The crude product is purified by column chromatography on silica gel to afford the 1,3-

chlorosulfenylated product.

Quantitative Data for 1,3-Halochalcogenation of Donor-Acceptor Cyclopropanes:

Donor (R¹) Chalcogenyl Halide Yield (%) Reference

Phthalimido
p-Tolylsulfenyl

chloride
91 [6]

Phenyl
p-Tolylsulfenyl

chloride
99 [6]

Phenoxy
p-Tolylsulfenyl

chloride
51 [6]

Phenyl Phenylselenyl chloride 83 [6]

1,3-Aminothiolation
The Yb(OTf)₃-catalyzed reaction of donor-acceptor cyclopropanes with sulfenamides results in

a 1,3-aminothiolation, providing access to γ-aminated α-thiolated malonic esters.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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